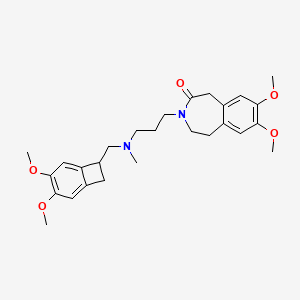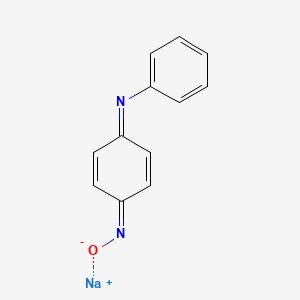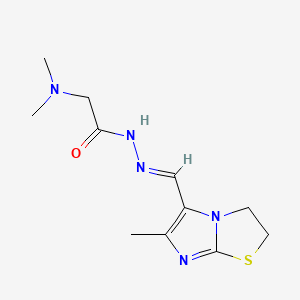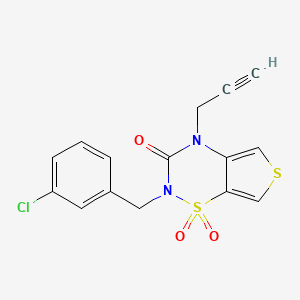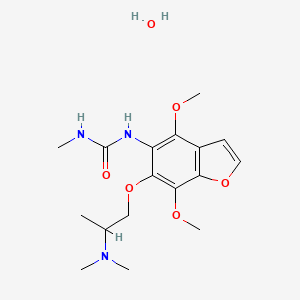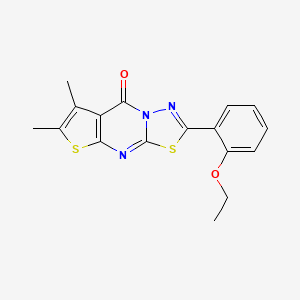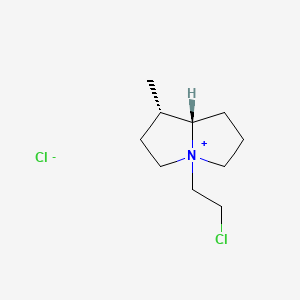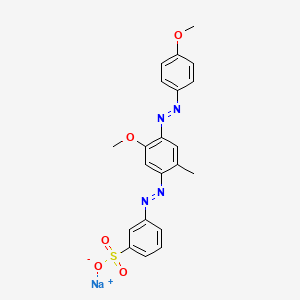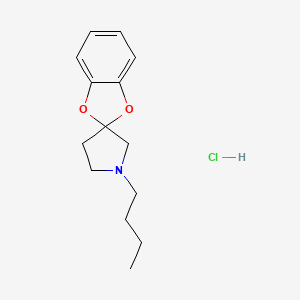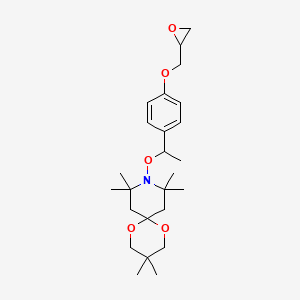
1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- is a complex organic compound with a unique spiro structure. This compound is characterized by its spirocyclic framework, which includes both oxygen and nitrogen atoms, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 4-piperidone with propylene glycol to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxiranylmethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dioxa-9-azaspiro(5.5)undecane: A simpler analog without the hexamethyl and oxiranylmethoxyphenyl groups.
3,9-Diazaspiro(5.5)undecane: Contains two nitrogen atoms in the spirocyclic core.
1,7-Dioxaspiro(5.5)undecane: Features two oxygen atoms in the spirocyclic core.
Uniqueness
1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
434898-80-3 |
|---|---|
Fórmula molecular |
C25H39NO5 |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
3,3,8,8,10,10-hexamethyl-9-[1-[4-(oxiran-2-ylmethoxy)phenyl]ethoxy]-1,5-dioxa-9-azaspiro[5.5]undecane |
InChI |
InChI=1S/C25H39NO5/c1-18(19-8-10-20(11-9-19)27-12-21-13-28-21)31-26-23(4,5)14-25(15-24(26,6)7)29-16-22(2,3)17-30-25/h8-11,18,21H,12-17H2,1-7H3 |
Clave InChI |
BZDPHNAHPCCTIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OCC2CO2)ON3C(CC4(CC3(C)C)OCC(CO4)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)
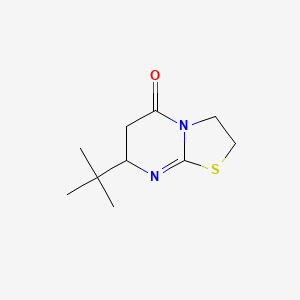

![[3H]methoxy-PEPy](/img/structure/B15191061.png)
